

# benchmarking GSK583 activity against other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | GSK583  |           |
| Cat. No.:            | B607852 | Get Quote |

## A Comparative Guide to the Kinase Inhibitor GSK583

Audience: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of **GSK583**'s performance against other benchmark kinase inhibitors, supported by experimental data. It details the methodologies for key experiments and visualizes critical pathways and workflows to offer a comprehensive overview for research and drug development professionals.

### **Introduction to GSK583**

**GSK583** is a highly potent and selective, orally active inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).[1] RIPK2 is a crucial component of the innate immune system, mediating downstream signaling after activation of the pattern recognition receptors NOD1 and NOD2, which leads to the production of inflammatory cytokines.[2] While **GSK583** has demonstrated excellent kinase selectivity and effectiveness in blocking inflammatory responses in cellular and ex vivo human disease models, its development as a clinical candidate was halted due to off-target effects on the hERG ion channel and CYP3A4 metabolism.[3][4][5][6] Nevertheless, it remains a valuable tool compound for preclinical research to probe the function of RIPK2.[2][5]

## **Data Presentation: Performance Comparison**







The following tables summarize the inhibitory activity of **GSK583** and other relevant kinase inhibitors.

Table 1: Activity Profile of **GSK583** and Comparators Against RIPK2



| Compound   | Туре                         | Target                                           | IC50<br>(Biochemic<br>al Assay) | IC50 (Cell-<br>Based<br>Assay)         | Notes                                                                                   |
|------------|------------------------------|--------------------------------------------------|---------------------------------|----------------------------------------|-----------------------------------------------------------------------------------------|
| GSK583     | Type I                       | Human<br>RIPK2                                   | 5 nM[1][3][7]<br>[8]            | 8 nM (TNFα,<br>Monocytes)<br>[1][3]    | Potent and selective but with hERG/CYP3 A4 off-targets.[3][4]                           |
| Rat RIPK2  | 2 nM[7]                      | 237 nM<br>(TNFα,<br>Human<br>Whole Blood)<br>[1] |                                 |                                        |                                                                                         |
| RIPK3      | 16 nM<br>(Binding)[3]<br>[8] | No functional inhibition[3][7]                   |                                 |                                        |                                                                                         |
| GSK2983559 | Type I                       | RIPK2                                            | 1 nM[5]                         | 10 nM<br>(Human<br>Whole Blood)<br>[5] | Optimized<br>successor to<br>GSK583 with<br>reduced<br>hERG activity<br>(14 µM).[4][5]  |
| Ponatinib  | Type II                      | RIPK2                                            | Potent<br>Inhibition            | Effective<br>cellular<br>inhibition    | A multi- kinase inhibitor that targets the inactive "DFG-out" conformation of RIPK2.[4] |
| WEHI-345   | Туре І                       | RIPK2                                            | 34 nM[9]                        | 80.3 nM<br>(TNFα,<br>Raw264.7)[9]      | Displays >10-<br>fold lower<br>cellular                                                 |



|           |        |       |                      |                                     | potency<br>compared to<br>biochemical<br>activity.[10]                        |
|-----------|--------|-------|----------------------|-------------------------------------|-------------------------------------------------------------------------------|
| CSLP37    | Туре І | RIPK2 | 16 nM[4]             | 26 nM (NOD<br>Signaling)[4]         | Developed<br>from a 3,5-<br>diphenyl-2-<br>aminopyridin<br>e scaffold.[4]     |
| Gefitinib | Type I | RIPK2 | Potent<br>Inhibition | Effective<br>cellular<br>inhibition | An EGFR inhibitor that also acts as an ATP-competitive inhibitor of RIPK2.[4] |

Table 2: Selectivity Profile Against Other Kinases

This table provides context for **GSK583**'s selectivity by comparing it to inhibitors targeting LRRK2, another kinase involved in inflammatory and neurodegenerative diseases.



| Compound      | Primary Target | IC50 on Primary<br>Target   | Key Off-Targets <i>l</i><br>Selectivity Notes                                                                          |
|---------------|----------------|-----------------------------|------------------------------------------------------------------------------------------------------------------------|
| GSK583        | RIPK2          | 5 nM                        | Excellent selectivity across a panel of 300 kinases at 1 µM.[1][7] Some minor inhibition of BRK and Aurora A noted.[7] |
| PF-06447475   | LRRK2 (WT)     | 3 nM                        | A highly selective,<br>brain-penetrant<br>LRRK2 inhibitor.[11]                                                         |
| CZC-25146     | LRRK2 (WT)     | 4.76 nM                     | Profiled against 185<br>kinases and found to<br>inhibit only five.[11]<br>[12]                                         |
| Staurosporine | Pan-Kinase     | 2 nM (LRRK2 WT)[11]<br>[13] | A non-selective inhibitor, targeting a large number of kinases by competing with ATP.[11][13]                          |

### **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below.

# Biochemical Kinase Inhibition Assay (Fluorescence Polarization)

This assay quantifies the ability of a compound to displace a fluorescently labeled ligand from the kinase active site, providing a measure of binding affinity (IC50).

• Principle: The assay measures the change in polarization of fluorescent light. A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low polarization. When



bound to the larger kinase enzyme, its tumbling slows, increasing the polarization. An inhibitor that competes for the same binding site will displace the fluorescent ligand, causing a decrease in polarization.

#### Materials:

- Recombinant human RIPK2 enzyme.
- Fluorescently labeled tracer ligand (competitive with the inhibitor).
- Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl<sub>2</sub>, 1 mM DTT, 1 mM CHAPS.[1][8]
- Test compounds (e.g., GSK583) dissolved in 100% DMSO.
- Multiwell plates (e.g., 384-well).

#### Procedure:

- Test compounds are serially diluted in DMSO and 100 nL is dispensed into the wells of the assay plate.[1][8]
- 5 μL of RIPK2 enzyme solution (at twice the final assay concentration) is added to each well and incubated for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1][8]
- 5 μL of the fluorescent ligand solution (at twice the final assay concentration) is added to initiate the displacement reaction. The plate is incubated for at least 10 minutes.[1][8]
- The fluorescence polarization of each well is measured using a suitable plate reader.
- Data is normalized using controls (no inhibitor for maximum polarization, no enzyme for minimum polarization). IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.[8]

## Cell-Based NOD2 Signaling Assay (Cytokine Release)



This assay measures the functional consequence of RIPK2 inhibition in a cellular context by quantifying the suppression of inflammatory cytokine release.

- Principle: Activation of the NOD2 receptor in immune cells (like monocytes) by its ligand, muramyl dipeptide (MDP), triggers a RIPK2-dependent signaling cascade that results in the production and secretion of cytokines such as TNFα. A functional RIPK2 inhibitor will block this pathway and reduce cytokine levels.
- Cell Line: Primary human monocytes or a cell line engineered to express NOD2 (e.g., HEK293-NOD2).[3][14]
- Materials:
  - Primary human monocytes.
  - Muramyl Dipeptide (MDP) to stimulate NOD2.
  - Test compounds (e.g., GSK583).
  - · Culture medium.
  - Immunoassay kit (e.g., ELISA) for TNFα or IL-8.
- Procedure:
  - Monocytes are seeded in multiwell plates and allowed to adhere.
  - Cells are pre-treated with various concentrations of the test inhibitor (or vehicle control) for 30 minutes.[3][8]
  - Cells are then stimulated with MDP for 6 hours to induce cytokine production. [3][8]
  - After incubation, the cell culture supernatant is collected.
  - The concentration of the secreted cytokine (e.g., TNFα) in the supernatant is measured using an immunoassay according to the manufacturer's protocol.[3][8]



 The percent inhibition for each inhibitor concentration is calculated relative to the MDPstimulated vehicle control. IC50 values are determined from the resulting dose-response curve.

# Mandatory Visualizations Signaling Pathway and Experimental Workflow

The following diagrams were generated using Graphviz to illustrate key concepts.



Click to download full resolution via product page

Caption: NOD2 signaling pathway leading to inflammation and the inhibitory action of **GSK583** on RIPK2.





Click to download full resolution via product page

Caption: Standard experimental workflow for characterizing a novel kinase inhibitor like **GSK583**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 5. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 7. GSK 583 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 8. GSK583 | RIP kinase | TargetMol [targetmol.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. embopress.org [embopress.org]
- 11. dovepress.com [dovepress.com]
- 12. Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade PMC [pmc.ncbi.nlm.nih.gov]
- 13. LRRK2 inhibitors and their potential in the treatment of Parkinson's disease: current perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- To cite this document: BenchChem. [benchmarking GSK583 activity against other kinase inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607852#benchmarking-gsk583-activity-against-other-kinase-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com